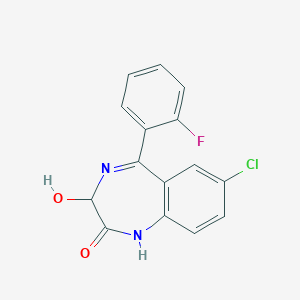

7-chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2h-1,4-benzodiazepin-2-one

Overview

Description

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-3-hydroxy- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. This particular compound is a derivative of benzodiazepine, characterized by the presence of a chlorine atom at the 7th position and a fluorophenyl group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-3-hydroxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-chlorobenzophenone with o-fluorobenzoyl chloride in the presence of a base, followed by cyclization to form the benzodiazepine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the chlorine or fluorine atoms.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of dechlorinated or defluorinated derivatives.

Substitution: Formation of various substituted benzodiazepine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reference standard for analytical methods and as a precursor for the synthesis of other benzodiazepine derivatives.

Biology

In biological research, it is used to study the effects of benzodiazepines on the central nervous system, including their binding affinity to GABA receptors.

Medicine

Medically, derivatives of this compound are explored for their potential therapeutic effects, including anxiolytic, sedative, and anticonvulsant properties.

Industry

In the pharmaceutical industry, this compound is used in the development and testing of new benzodiazepine-based drugs.

Mechanism of Action

The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The presence of the chlorine and fluorophenyl groups may influence the binding affinity and specificity of the compound to different subtypes of GABA receptors.

Comparison with Similar Compounds

Similar Compounds

Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

Lorazepam: Known for its strong anxiolytic effects.

Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

The unique combination of the chlorine and fluorophenyl groups in 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-3-hydroxy- may result in distinct pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of efficacy and safety profile compared to other benzodiazepines.

Biological Activity

7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one, also known as desalkylflurazepam, is a compound belonging to the benzodiazepine class. This compound has garnered attention due to its potential biological activities, particularly its effects on the central nervous system (CNS). This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H10ClFN2O2

- Molecular Weight : 304.7 g/mol

- CAS Number : 17617-60-6

- Melting Point : 173-175 °C

- Boiling Point : 507.1 °C (predicted)

Benzodiazepines primarily exert their effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA_A receptor. This results in increased inhibitory neurotransmission in the CNS, which can lead to anxiolytic, sedative, muscle relaxant, and anticonvulsant effects. Specifically, this compound is believed to bind to benzodiazepine receptors and modulate GABAergic activity .

Anxiolytic Effects

Research has indicated that compounds similar to desalkylflurazepam exhibit significant anxiolytic properties. In animal models, benzodiazepines have been shown to reduce anxiety-like behaviors in various behavioral assays such as the elevated plus maze and the open field test .

Sedative Effects

The sedative properties of this compound are attributed to its ability to enhance GABA_A receptor function. Studies have demonstrated that benzodiazepines can induce sedation and decrease sleep latency in both animal and human subjects. The sedative effects are dose-dependent and can vary based on individual sensitivity .

Anticonvulsant Activity

Benzodiazepines are well-known for their anticonvulsant effects. Desalkylflurazepam has been studied for its potential to prevent seizure activity in various models of epilepsy. The mechanism involves potentiation of GABAergic transmission, which stabilizes neuronal excitability .

Clinical Trials

A number of clinical trials have evaluated the efficacy of benzodiazepines in treating anxiety disorders and insomnia. For instance, a study published in The Journal of Clinical Psychiatry demonstrated that benzodiazepines significantly reduced anxiety symptoms compared to placebo controls .

Adverse Effects

Despite their therapeutic benefits, benzodiazepines can lead to adverse effects such as dependence, withdrawal symptoms, and cognitive impairment. A comprehensive review highlighted that long-term use is associated with an increased risk of cognitive decline in elderly populations .

Comparative Data Table

| Property | Value |

|---|---|

| Molecular Formula | C15H10ClFN2O2 |

| Molecular Weight | 304.7 g/mol |

| Melting Point | 173-175 °C |

| Boiling Point | 507.1 °C (predicted) |

| Anxiolytic Activity | Significant |

| Sedative Activity | Dose-dependent |

| Anticonvulsant Activity | Effective in models |

Properties

IUPAC Name |

7-chloro-5-(2-fluorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERBACJQVQVCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50874637 | |

| Record name | 7-CL-1,3-H2-3-OH-5(2-FLPH)-1,4-DIAZEPIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17617-60-6 | |

| Record name | N-Desalkyl-3-hydroxyflurazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17617-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-N-desalkyl-2-oxoquazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017617606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-CL-1,3-H2-3-OH-5(2-FLPH)-1,4-DIAZEPIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.